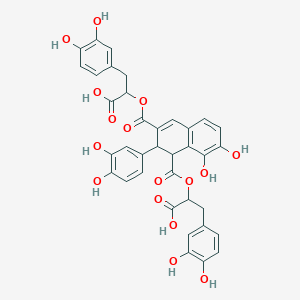

Salvianolic acid L

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salvianolic acid L, also known as salvianolate L, belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. Salvianolic acid L is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, salvianolic acid L is primarily located in the membrane (predicted from logP). Outside of the human body, salvianolic acid L can be found in common sage, herbs and spices, and tea. This makes salvianolic acid L a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Antioxidant Properties

Salvianolic acid L, a compound isolated from Salvia officinalis, has demonstrated significant free radical scavenging activities. It effectively neutralizes DPPH and superoxide anion radicals, indicating its potent antioxidant properties (Lu & Foo, 2001).

2. Cardiovascular Health

Studies have shown that salvianolic acids, including salvianolic acid L, play a role in cardiovascular protection. These compounds, prevalent in Salvia miltiorrhiza (Danshen), possess potent anti-oxidative capabilities, beneficial for vascular endothelial cells, aortic smooth muscle cells, and cardiomyocytes. They have been used in treating cardiovascular diseases in traditional Chinese medicine (Ho & Hong, 2011).

3. Neuroprotective Effects

Salvianolic acid L is involved in neuroprotection, particularly in Parkinson’s disease models. It attenuates toxin-induced neuronal damage and promotes neurotrophic factor expression from astrocytes. This action is partly through the Nrf2-mediated pathway, highlighting its potential in neurodegenerative disorders (Zhou et al., 2014).

4. Anti-inflammatory and Immune Modulation

In microglia, salvianolic acid L exhibits anti-inflammatory activities, reducing the production of pro-inflammatory cytokines. Its effect on microglial activation contributes to its overall neuroprotective effect, suggesting its utility in managing neuroinflammation (Wang et al., 2010).

5. Osteogenic Activity

Salvianolic acid L has shown promising effects on the osteogenesis of human mesenchymal stem cells. It activates the ERK signaling pathway, promoting osteogenic differentiation without cytotoxic effects. This highlights its potential as a therapeutic agent for osteoporosis management (Xu et al., 2014).

properties

Product Name |

Salvianolic acid L |

|---|---|

Molecular Formula |

C36H30O16 |

Molecular Weight |

718.6 g/mol |

IUPAC Name |

2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-1-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)31(29(19)18-3-7-22(39)26(43)14-18)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48) |

InChI Key |

CLZDRNKNWXDFQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C(=CC3=C2C(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)

![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)

![2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone](/img/structure/B1365152.png)